Product packaging for C.I. Reactive Brown 17(Cat. No.:CAS No. 12225-72-8)

C.I. Reactive Brown 17

Cat. No.: B1170304
CAS No.: 12225-72-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fundamental Principles of Reactive Dye Classification and Functionality in Academic Inquiry

Reactive dyes are broadly classified based on their reactive group, dyeing temperature, and reactivity. meghmaniglobal.com The reactive group is the functional part of the dye molecule that chemically reacts with the fiber. Common reactive groups include halogens (like chlorine) and activated vinyl compounds. meghmaniglobal.com The dyeing temperature classification categorizes dyes as cold, medium, or hot brand, depending on the optimal temperature for the dyeing process. meghmaniglobal.com Reactivity classification relates to the speed at which the dye reacts with the fiber, ranging from lower to higher reactivity. meghmaniglobal.com

The functionality of reactive dyes is centered on the formation of a covalent bond with the hydroxyl (-OH) groups in cellulosic fibers. evitachem.comtextileexplainer.com This reaction is typically carried out in an alkaline medium, which promotes the ionization of the hydroxyl groups in the cellulose (B213188), making them more reactive. textileexplainer.com The key components of a reactive dye molecule are the chromophore, which is responsible for the color, a reactive system that enables the covalent bonding, a bridging group that links the chromophore and the reactive system, and one or more solubilizing groups to ensure the dye dissolves in water. textileexplainer.com

Contextualization of C.I. Reactive Brown 17 within Contemporary Reactive Dye Research

This compound is a synthetic dye belonging to the azo class of reactive dyes. evitachem.com It is identified by the CAS Registry Number 12225-72-8. vulcanchem.comechemi.comworlddyevariety.comlookchem.com Like other reactive dyes, it is designed to form a covalent bond with fibers, providing high stability and vibrant coloration. evitachem.com In its commercial form, it appears as a dark brown powder. vulcanchem.com

Contemporary research on reactive dyes like this compound is focused on several key areas. These include improving the efficiency of the dyeing process, reducing the environmental impact of dye manufacturing and application, and developing new dyes with enhanced properties. researchgate.netresearchgate.net The stability of this compound in the presence of metal ions and its good wash-off properties for unfixed dye make it a subject of interest for developing more efficient and robust dyeing processes. vulcanchem.com

Scholarly Aims and Research Trajectories Pertaining to this compound

The primary scholarly aim concerning this compound is to understand its chemical behavior and optimize its application in the textile industry. Research trajectories include the investigation of its synthesis, molecular structure, and performance characteristics. evitachem.com A significant area of research is also dedicated to its environmental fate and the development of effective methods for its removal from wastewater. mdpi.comnih.gov

Key Research Areas for this compound:

Synthesis and Characterization: Developing more efficient and sustainable methods for its production. evitachem.com

Dyeing Performance: Optimizing dyeing conditions to maximize fixation and color yield. vulcanchem.comvipulorganics.com

Environmental Impact: Studying its biodegradability and the toxicity of its degradation byproducts. nih.govscispace.com

Wastewater Treatment: Developing effective methods for the decolorization and degradation of the dye in industrial effluents. mdpi.comicrc.ac.ir

Chemical and Physical Properties of this compound

PropertyValueReference
CAS Registry Number 12225-72-8 vulcanchem.comechemi.comworlddyevariety.comlookchem.com
Appearance Dark brown powder vulcanchem.com
Water Solubility 200 g/L at 20°C vulcanchem.comworlddyevariety.com
Molecular Structure Azo, Metal Complexes worlddyevariety.com
Application Dyeing and printing of cellulosic fibers vulcanchem.com

Fastness Properties of this compound

Fastness TestRatingReference
Light Fastness 4 vulcanchem.com
Soaping Fastness Good vulcanchem.com

This compound is primarily used for dyeing and printing on cellulosic fibers such as cotton, rayon, and silk. vulcanchem.com It can be applied through various methods including direct dyeing, reactive printing, and digital spray printing. vulcanchem.com

Properties

CAS No.

12225-72-8

Molecular Formula

BrCl3

Origin of Product

United States

Structural Elucidation and Mechanistic Chemical Reactivity Studies of C.i. Reactive Brown 17

Advanced Spectroscopic Characterization Methodologies for C.I. Reactive Brown 17

The precise molecular structure of this compound can be elucidated through a combination of advanced spectroscopic techniques. Each method provides unique insights into different aspects of the molecule's architecture, and together they offer a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

¹H NMR Spectroscopy: The proton NMR spectrum would provide information about the different types of hydrogen atoms present in the molecule and their neighboring environments. Aromatic protons on the various benzene (B151609) and naphthalene (B1677914) rings of the chromophore would typically appear in the downfield region (δ 6.0-9.0 ppm). The chemical shifts of these protons would be influenced by the electron-donating or electron-withdrawing nature of the substituents on the rings, such as sulfonate groups (-SO₃H) and the azo linkage (-N=N-). Protons on the triazine ring would also have characteristic chemical shifts.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by identifying the different carbon environments. The carbons of the aromatic rings would generate a series of signals in the δ 100-160 ppm range. The carbon atoms of the triazine ring would also have distinct chemical shifts, and the carbon atom bonded to the chlorine atom would be particularly informative.

A hypothetical representation of key NMR data for a monochlorotriazine azo dye similar in structure to this compound is presented in the table below.

Nucleus Hypothetical Chemical Shift (δ, ppm) Structural Assignment
¹H7.0 - 8.5Aromatic protons of the chromophore
¹³C120 - 150Aromatic carbons of the chromophore
¹³C~165Carbon atoms of the triazine ring
¹³C~170Carbon atom in the triazine ring attached to chlorine

This data is illustrative for a representative monochlorotriazine azo dye and is not specific to this compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is employed to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural components.

Key expected vibrational frequencies include:

-N=N- (Azo linkage): A weak to medium absorption band around 1400-1450 cm⁻¹ is characteristic of the azo stretching vibration.

C-Cl (Chloro group on triazine): A stretching vibration in the region of 800-600 cm⁻¹ would indicate the presence of the carbon-chlorine bond.

Triazine Ring: Characteristic ring vibrations would be observed in the fingerprint region of the spectrum.

Aromatic C-H and C=C: Stretching and bending vibrations for the aromatic rings would be present.

-SO₃H (Sulfonate group): Strong, broad absorptions corresponding to the S=O stretching vibrations would be expected around 1250-1150 cm⁻¹ and 1080-1000 cm⁻¹.

The following table summarizes the expected major IR absorption bands for this compound.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3400 (broad)O-H stretchHydroxyl groups, adsorbed water
~3100-3000C-H stretchAromatic
~1600-1450C=C stretchAromatic rings
~1450-1400N=N stretchAzo linkage
~1250-1150 & 1080-1000S=O stretchSulfonate group
~800-600C-Cl stretchMonochlorotriazine

This data is based on characteristic functional group frequencies and serves as a representative example.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Chromophore System Analysis and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectrophotometry provides information about the electronic transitions within the chromophoric system of the dye molecule. The absorption of UV and visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorbance (λmax) is directly related to the extent of the conjugated system in the chromophore.

Spectroscopic Technique Information Obtained Relevance to this compound
UV-Vis SpectrophotometryWavelength of maximum absorbance (λmax)Correlates to the color of the dye and provides insight into the electronic structure of the azo chromophore system.

Investigations into the Azo Linkage and Reactive Moiety Configurations

The color and reactive properties of this compound are determined by the specific arrangement of its azo linkage and the configuration of its monochlorotriazine reactive group.

Structural Research on the Azo Chromophore System

This compound is classified as an azo dye, meaning its color originates from the presence of one or more azo groups (-N=N-) that connect aromatic ring systems. researchgate.net The specific shade of brown is a result of the particular combination of aromatic amines and coupling components used in its synthesis. The synthesis typically involves a diazotization reaction of an aromatic amine, followed by a coupling reaction with another aromatic compound. researchgate.net The extended system of conjugated double bonds created by the azo linkage and the aromatic rings allows for the absorption of light in the visible region of the electromagnetic spectrum. The perceived color is the complement of the color of light absorbed.

Reactivity Assessments of the Monochlorotriazine Group

The ability of this compound to form a permanent bond with cellulosic fibers is attributed to its monochlorotriazine reactive group. researchgate.net The reaction mechanism involves a nucleophilic substitution reaction. Under alkaline conditions, the hydroxyl groups of the cellulose (B213188) fibers are deprotonated to form highly nucleophilic cellulosate ions. These cellulosate ions then attack the electron-deficient carbon atom of the triazine ring that is bonded to the chlorine atom, displacing the chloride ion and forming a stable covalent ether linkage between the dye and the fiber.

Role of Sulfonic Acid Groups in Molecular Behavior and Solubilization

A critical feature of the this compound molecule, and reactive dyes in general, is the incorporation of sulfonic acid (-SO₃H) groups. These groups are fundamental to the dye's performance, primarily by imparting high water solubility. The dyeing process for cotton is carried out in an aqueous bath, and the large, complex organic dye molecule must be fully dissolved to ensure uniform application and penetration into the fibers.

The sulfonic acid groups are highly polar and readily ionize in water to form sulfonate ions (-SO₃⁻). This ionization significantly increases the hydrophilicity of the dye molecule, allowing it to dissolve easily in water. This compound exhibits a high solubility of 200 grams per liter at 20°C, which facilitates its application in aqueous dye baths. evitachem.comworlddyevariety.com Without these solubilizing groups, the dye would have poor affinity for the aqueous medium, leading to uneven dyeing and precipitation.

Beyond solubility, sulfonic acid groups influence the dye's molecular behavior by affecting its affinity for the fiber and preventing aggregation of dye molecules in the solution. This ensures that the dye is available in its monomeric form to react with the fiber, leading to a level and consistent coloration.

Functional Role of Sulfonic Acid GroupsDescription
Water Solubility The highly polar -SO₃H groups ionize in water, rendering the large dye molecule soluble in the aqueous dyebath.
Prevention of Aggregation The negative charges of the sulfonate ions create electrostatic repulsion between dye molecules, preventing them from clumping together.
Uniform Dyeing By ensuring the dye is fully dissolved and non-aggregated, these groups promote even distribution and a level dyeing outcome.
Fiber Affinity While the primary bond is covalent, the overall polarity imparted by these groups can influence the initial substantivity of the dye to the fiber surface.

Comparative Chemical Reactivity and Structural Analyses with Analogous Reactive Dyes (e.g., C.I. Reactive Brown 10, C.I. Reactive Brown 23)

A comparative analysis of this compound with its analogues, C.I. Reactive Brown 10 and C.I. Reactive Brown 23, reveals variations in their chromophoric systems and molecular structures, which in turn affect their shade, reactivity, and application properties.

This compound is characterized as an azo, metal complex dye. worlddyevariety.com Its reactive system is based on a chlorotriazine group, which facilitates covalent bonding with cellulosic fibers. evitachem.com

C.I. Reactive Brown 10 is also a metal complex dye but is classified as a single azo dye. worlddyevariety.com This indicates a simpler chromophoric structure compared to dyes with multiple azo linkages. Its reactive group is a dichloro-s-triazine moiety, which is known for its high reactivity. chemicalbook.com The synthesis involves coupling diazotized 2-Aminobenzoic acid with 7-Amino-4-hydroxynaphthalene-2-sulfonic acid and then condensing it with 2,4,6-Trichloro-1,3,5-triazine before forming a chromium complex. worlddyevariety.comchemicalbook.com

C.I. Reactive Brown 23 belongs to the double azo class, meaning its structure contains two azo (-N=N-) groups. worlddyevariety.com This more extended conjugation system typically results in different coloristic properties compared to single azo dyes. Its larger and more complex molecular formula (C₅₁H₃₆Cl₂N₉Na₅O₁₇S₅) suggests a significantly higher molecular weight. worlddyevariety.com

The key differences lie in the number of azo groups and the specific reactive moieties attached. The number of azo groups (single vs. double) directly influences the color of the dye. The type of reactive group (e.g., monochlorotriazine vs. dichlorotriazine) affects the reactivity of the dye and the optimal conditions (temperature, pH) required for fixation to the fiber. Dichlorotriazine-based dyes like C.I. Reactive Brown 10 are generally more reactive and can be applied at lower temperatures than their monochlorotriazine counterparts.

FeatureThis compoundC.I. Reactive Brown 10C.I. Reactive Brown 23
CAS Number 12225-72-8 worlddyevariety.com12225-67-1 worlddyevariety.com71872-78-1 / 68892-31-9 worlddyevariety.com
Molecular Structure Azo, Metal Complex worlddyevariety.comSingle Azo, Metal Complex worlddyevariety.comDouble Azo Class worlddyevariety.com
Reactive Group Chlorotriazine evitachem.comDichloro-1,3,5-triazine chemicalbook.comNot specified, but likely a triazine derivative
Molecular Formula Not specifiedC₂₀H₁₁Cl₂N₆NaO₆S worlddyevariety.comC₅₁H₃₆Cl₂N₉Na₅O₁₇S₅ worlddyevariety.com
Application Note High dye uptake, medium reactivity. worlddyevariety.comProduces a crimson shade. worlddyevariety.comProduces a yellow-light brown shade. worlddyevariety.com

This comparative structural analysis highlights the chemical diversity within the reactive brown dye family, where subtle modifications to the chromophore and reactive groups are used to achieve a wide range of shades and performance characteristics.

Synthetic Methodologies and Process Optimization Research for C.i. Reactive Brown 17

Mechanistic Studies of Conventional C.I. Reactive Brown 17 Synthesis Pathways

Kinetics and Mechanisms of Diazotization Reactions in Dye Synthesis

The initial step in the synthesis of the azo chromophore of this compound is the diazotization of an aromatic amine. This reaction involves the conversion of a primary aromatic amine into a diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid. researchgate.net

The rate of diazotization for aromatic amines is generally found to be first-order with respect to the amine concentration and second-order with respect to nitrous acid. acs.org The reaction mechanism involves the formation of dinitrogen trioxide (N₂O₃) or the nitrous acidium ion (H₂NO₂⁺) as the active nitrosating species, depending on the acidity of the reaction medium. acs.org For substituted anilines, the rate of diazotization is influenced by the nature of the substituents on the aromatic ring, with electron-donating groups generally increasing the reaction rate. rsc.orgacs.org

Table 1: Representative Kinetic Data for Diazotization of Substituted Anilines

SubstituentRelative Rate (vs. Aniline)pKa of Amine
p-OCH₃15.85.29
p-CH₃4.475.07
H1.004.58
p-Cl0.233.98
m-NO₂0.0162.50

This table presents generalized data for analogous compounds to illustrate the principles of diazotization kinetics.

Optimization Parameters for Coupling Reactions in Intermediate Formation

Following diazotization, the resulting diazonium salt is reacted with a coupling component to form the azo dye. This electrophilic aromatic substitution reaction is known as the azo coupling reaction. organic-chemistry.org The efficiency and selectivity of this reaction are highly dependent on several parameters.

The pH of the reaction medium is a critical factor. organic-chemistry.org Azo coupling reactions with phenols are typically carried out under mildly alkaline conditions to activate the phenol as a phenoxide ion, which is a more powerful coupling component. Conversely, coupling with aromatic amines is generally performed in weakly acidic to neutral conditions. researchgate.net Temperature control is also essential to minimize side reactions, such as the decomposition of the diazonium salt. nih.gov

Optimization of the coupling reaction involves careful control of pH, temperature, and the molar ratio of reactants to maximize the yield of the desired isomer and minimize the formation of byproducts. researchgate.net For metal-complex dyes like this compound, the structure of the coupling component is designed to provide suitable coordination sites for the metal ion.

Complexation Studies Involving Chromium in Dye Synthesis

This compound is a chromium complex dye, where the chromium ion plays a crucial role in determining the final shade and improving the light and wet fastness properties of the dye. sdc.org.uk The chromium is typically introduced as a 1:2 complex, where one chromium ion is coordinated to two molecules of the azo dye ligand. google.com

The complexation reaction is usually carried out by treating the synthesized azo dye with a trivalent chromium salt, such as chromium(III) chloride or chromium(III) sulfate, in an aqueous solution at elevated temperatures. google.com The pH of the reaction is carefully controlled to facilitate the formation of the desired complex and prevent the precipitation of chromium hydroxide (B78521). google.com The azo dye ligand must contain appropriate functional groups, such as hydroxyl or carboxyl groups, positioned ortho to the azo linkage to form stable chelate rings with the chromium ion. researchgate.net Spectroscopic studies, such as UV-Vis and FTIR, are often employed to characterize the formation and structure of the metal-dye complex. researchgate.net

Condensation Reaction Mechanisms with Cyanuric Chloride and β-Aminoethanesulfonic Acid

The reactive functionality of this compound is imparted by attaching a reactive group to the chromophore. This is commonly achieved through a condensation reaction with a derivative of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The high reactivity of the chlorine atoms on the triazine ring allows for sequential nucleophilic substitution. researchgate.net

In the synthesis of this compound, the chromium-complexed azo dye, which contains a nucleophilic group (typically an amino group), is reacted with a cyanuric chloride derivative. This derivative is often pre-functionalized, for example, by reaction with β-aminoethanesulfonic acid (taurine). The reaction of cyanuric chloride with an amine proceeds via a nucleophilic aromatic substitution mechanism. nih.gov The reaction is typically carried out in an aqueous medium, and the pH is controlled to maintain the nucleophilicity of the amine. The first chlorine atom of cyanuric chloride is highly reactive and can be substituted at low temperatures (0-5 °C). Subsequent substitutions require progressively higher temperatures. researchgate.net

The condensation with β-aminoethanesulfonic acid introduces a sulfonic acid group, which enhances the water solubility of the final dye molecule. While specific mechanistic studies for the condensation with β-aminoethanesulfonic acid in the context of this compound are not widely published, the general mechanism of nucleophilic substitution on cyanuric chloride provides a solid foundation for understanding this reaction step.

Development and Evaluation of Sustainable Synthesis Processes for this compound

The conventional synthesis of reactive dyes often involves processes that generate significant amounts of effluent, particularly high concentrations of inorganic salts. Research into more sustainable synthetic routes aims to mitigate the environmental impact of dye production.

Research on Elimination of Salting-Out Procedures and Associated Byproduct Reduction

In the traditional manufacturing of reactive dyes, a "salting-out" process is commonly used to isolate the dye from the reaction mixture. This involves the addition of large quantities of electrolytes, such as sodium chloride, to decrease the solubility of the dye and cause it to precipitate. sapub.org This practice leads to high salinity in the wastewater, which is a major environmental concern. austinpublishinggroup.com

Several strategies are being explored to eliminate or reduce the need for salting-out. One approach is the development of "low salt" reactive dyes, which have a higher affinity for the fiber, thereby reducing the amount of salt needed in the dyeing process itself and potentially in the synthesis. austinpublishinggroup.com Another strategy involves modifying the cotton fiber through a process called cationization, which introduces positive charges onto the fiber surface. sapub.org This increased affinity between the anionic dye and the cationic fiber can eliminate the need for salt during dyeing. iosrjournals.org

From a synthesis perspective, alternative purification methods such as membrane filtration (nanofiltration or reverse osmosis) can be employed to concentrate the dye solution and remove inorganic salts without the need for precipitation. google.com These methods not only reduce the salt load in the effluent but can also allow for the recycling of water and unreacted intermediates, further improving the sustainability of the process. meghmaniglobal.com While specific research on the elimination of salting-out for this compound is limited, these general approaches are applicable to the broader class of reactive dyes and represent a key area of ongoing research and development. rsc.orgnih.gov

The reduction of byproducts in azo dye synthesis is another crucial aspect of sustainable manufacturing. This can be achieved through careful optimization of reaction conditions to improve selectivity and minimize side reactions. nih.gov Continuous manufacturing processes, as opposed to batch processes, can offer better control over reaction parameters, leading to higher yields and reduced byproduct formation. rsc.org

Methodologies for Direct Condensation and Filtration in Dye Production

The synthesis of this compound, an azo dye, is a multi-step process that involves the formation of the chromophore followed by the introduction of a reactive group. evitachem.com This process fundamentally relies on diazotization and coupling reactions to build the azo structure, which is responsible for the dye's color. evitachem.com The final key stage in preparing the reactive dye involves a condensation reaction to attach a reactive moiety, typically a chlorotriazine derivative, which allows the dye to form a covalent bond with textile fibers. evitachem.com

The generalized synthetic pathway begins with the diazotization of an aromatic amine, where it is treated with nitrous acid to form a reactive diazonium salt. evitachem.com This intermediate is then coupled with another aromatic compound to form the stable azo chromophore. evitachem.com Following the creation of the colored molecule, the crucial step is the condensation reaction with a reactive system. For many reactive dyes, this involves reacting an amino group on the chromophore with an s-triazine compound, such as 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). researchgate.net This reaction is a nucleophilic substitution where the amino group displaces one of the chlorine atoms on the triazine ring.

This condensation must be carefully controlled to ensure that, typically, only one or two chlorine atoms are substituted, leaving the remaining chlorine(s) as the reactive site for fiber interaction. The reactivity of the chlorine atoms on the triazine ring is high, necessitating precise control over reaction conditions to prevent unwanted side reactions or polymerization.

Following the condensation reaction, filtration is employed as a critical purification and isolation step. The dye product, which is often precipitated from the reaction mixture by adding salt ("salting out"), is separated from the aqueous solution containing unreacted starting materials and by-products. This crude product is then typically washed to remove residual salts and impurities before being dried to yield the final powdered dye. The efficiency of the filtration and washing stages directly impacts the purity and solubility of the final product. worlddyevariety.com

Optimization of Reaction Parameters (e.g., Temperature, pH, Reaction Time) for Enhanced Synthetic Yield

Temperature: Temperature control is critical throughout the synthesis. The initial diazotization reaction is typically carried out at low temperatures, generally between 0-5 °C. This is because diazonium salts are unstable at higher temperatures and can decompose, leading to a significant reduction in the yield of the final azo dye. The subsequent coupling reaction may be performed at a slightly higher, but still controlled, temperature to ensure a sufficient reaction rate without promoting decomposition. During the condensation step with a chlorotriazine derivative, the temperature is managed to control the degree of substitution on the triazine ring. The first condensation is often performed at a low temperature, while a second substitution, if required, would necessitate a higher temperature.

pH: The pH of the reaction medium is another crucial parameter that must be carefully regulated. The coupling reaction, for instance, is highly pH-dependent. The specific optimal pH range is determined by the coupling component being used. For the condensation step, pH control is essential to manage the reactivity of the nucleophilic amino group on the chromophore and to prevent hydrolysis of the reactive chlorine atoms on the triazine ring. During the application of the dye, an alkaline medium (pH above 10) is used to facilitate the covalent bond formation between the dye and cellulose (B213188) fibers. evitachem.com This highlights the importance of pH in reactions involving the triazine group, both in synthesis and application.

The following table summarizes the typical effects of these parameters on the synthesis of azo reactive dyes like this compound.

ParameterSynthetic StageEffect of Sub-Optimal ConditionsGeneral Optimization Goal
Temperature DiazotizationToo high: Decomposition of diazonium salt, reduced yield.Maintain low temperature (e.g., 0-5 °C) for stability.
CouplingToo high: By-product formation; Too low: Slow reaction rate.Balance reaction rate and product stability.
CondensationToo high: Uncontrolled substitution, hydrolysis of reactive group.Stepwise temperature control for selective substitution.
pH CouplingIncorrect pH: Low coupling efficiency, formation of isomers.Maintain specific pH range for the given coupling component.
CondensationToo acidic/alkaline: Hydrolysis of chlorotriazine, reduced reactivity.Control pH to maximize condensation and minimize hydrolysis.
Reaction Time All StagesToo short: Incomplete reaction; Too long: Increased side reactions/decomposition.Ensure complete conversion while minimizing degradation.

Exploration of Advanced Synthetic Approaches and Integration of Novel Reactive Groups

While this compound and other traditional reactive dyes utilizing chlorotriazine or vinyl sulfone reactive groups are widely used, research continues to explore advanced synthetic approaches. cerradopub.com.br This research is driven by the need to improve dyeing efficiency, enhance fastness properties, and address environmental concerns, such as high salt consumption and color in dyehouse effluent. researchgate.net

One area of exploration is the integration of novel reactive groups. For example, researchers have designed and synthesized new reactive dyes incorporating acyl fluoride groups. nih.govproquest.com These dyes have shown the potential for the salt-free dyeing of cotton, which would significantly reduce the electrolyte load in textile wastewater. nih.govproquest.com The covalent bond is formed between the acyl fluoride reactive group and the hydroxyl groups of the cotton fibers. proquest.com

Another advanced approach involves the creation of multifunctional reactive dyes. These dyes contain two or more reactive groups, which can be the same (homo-bifunctional) or different (hetero-bifunctional). The presence of multiple reactive groups increases the probability of fixation to the fiber, leading to higher fixation yields and better wash fastness. researchgate.net An example is the development of bis-monochloro-s-triazine (bis-MCT) dyes. researchgate.net

The following table provides a comparative overview of traditional versus novel reactive groups.

FeatureTraditional Reactive Groups (e.g., Monochlorotriazine)Novel Reactive Groups (e.g., Acyl Fluoride, Multifunctional)
Fixation Mechanism Nucleophilic substitution with fiber's hydroxyl groups. evitachem.comSimilar nucleophilic reaction, but potentially with higher efficiency due to multiple sites or higher reactivity. researchgate.netproquest.com
Dyeing Conditions Requires high concentrations of salt (electrolyte) to promote exhaustion.Can enable dyeing under low-salt or salt-free conditions. nih.govproquest.com
Fixation Efficiency Moderate, with a significant portion of dye being hydrolyzed and unfixed.Generally higher fixation yields, leading to less dye in the effluent. researchgate.net
Environmental Impact High salinity and color of effluent are major concerns.Reduced effluent salinity and color load, contributing to a more sustainable process. nih.govproquest.com

Interaction Mechanisms of C.i. Reactive Brown 17 with Material Substrates in Research Contexts

Investigation of Covalent Bonding Mechanisms with Cellulosic Materials

The defining characteristic of C.I. Reactive Brown 17 is its capacity to form a covalent bond with cellulosic fibers. This permanent linkage is responsible for the high durability and colorfastness of the dyed material. The reaction is a multi-stage process involving the diffusion of the dye into the fiber structure, adsorption onto the cellulose (B213188) surface, and finally, the chemical reaction to form the bond.

Dynamics of Nucleophilic Substitution Reactions with Cellulose Hydroxyl Groups

The covalent bond formation between this compound and cellulose occurs via a nucleophilic substitution reaction. evitachem.compburch.net Cellulose is a polymer of glucose and has numerous hydroxyl (-OH) groups. nih.govmdpi.com In their natural state, these groups have low reactivity. nih.govmdpi.com However, under alkaline conditions, the hydroxyl groups are deprotonated to form highly nucleophilic cellulosate anions (Cell-O⁻). pburch.netresearchgate.net

The reactive system of this compound contains a chlorotriazine ring. evitachem.com The electronegative nitrogen atoms in this heterocyclic ring activate the carbon atoms bonded to chlorine, making them electrophilic and susceptible to nucleophilic attack. pburch.net The cellulosate anion acts as the nucleophile, attacking the electrophilic carbon atom on the triazine ring and displacing a chloride ion to form a stable ether linkage (Dye-O-Cellulose). pburch.netresearchgate.net This covalent bond is significantly stronger than other forms of dye-fiber interaction, such as hydrogen bonds or van der Waals forces.

The primary hydroxyl group at the C6 position of the glucose unit in cellulose is generally more reactive than the secondary hydroxyl groups at the C2 and C3 positions, making it the preferred site for dye fixation. nih.gov

Influence of Alkaline Media on Dye-Fiber Reactivity and Fixation Efficacy

Alkaline conditions are crucial for the successful fixation of this compound onto cellulosic fibers. sapub.org The alkali, typically sodium carbonate or sodium hydroxide (B78521), serves a primary function: it increases the pH of the dyebath, which is necessary to ionize the hydroxyl groups on the cellulose to form the more reactive cellulosate anions. mdpi.comgavinpublishers.comijsrd.com This reaction is essential, as without the formation of these anions, the nucleophilic substitution reaction with the dye molecule cannot proceed efficiently. researchgate.net

The concentration of the alkali and the resulting pH of the dyebath are critical process parameters that directly influence the fixation efficiency. gavinpublishers.com Research indicates that optimal fixation for many reactive dyes occurs at a pH above 10. evitachem.com As the alkali concentration increases, the rate of dye fixation generally increases up to an optimal point. gavinpublishers.comresearchgate.net However, excessively high alkali concentrations can have a detrimental effect by significantly increasing the rate of a competing reaction: dye hydrolysis. ijsrd.com Therefore, precise control of the alkaline medium is necessary to maximize the dye-fiber reaction while minimizing the deactivation of the dye. autumnchem.com

Influence of pH on Reactive Dye Fixation
pH LevelCellulose ReactivityDye Fixation RateRisk of Hydrolysis
Neutral (~7)Low (Primarily -OH groups)MinimalLow
Mildly Alkaline (8-9)Increasing (Some Cell-O⁻ formation)ModerateModerate
Optimal Alkaline (10-11.5)High (Sufficient Cell-O⁻ formation)High / OptimalSignificant
Strongly Alkaline (>12)HighDecreasing efficacy due to competitionVery High

Research on Hydrolysis Pathways of Unfixed this compound

A significant challenge in the application of reactive dyes, including this compound, is the competing reaction of hydrolysis. textileapex.com This side reaction involves the dye reacting with water molecules instead of the cellulosic fiber, leading to a loss of dye and reduced process efficiency. textiletoday.com.bd

Kinetic Studies of Hydrolysis Reactions and Byproduct Characterization

In the alkaline dyebath, hydroxide ions (OH⁻) from the dissociation of water are also present and act as nucleophiles, similar to the cellulosate anions. pburch.net These hydroxide ions can attack the electrophilic carbon atom of the chlorotriazine ring of this compound. textiletoday.com.bd This reaction results in the chlorine atom being replaced by a hydroxyl group, forming a hydrolyzed, non-reactive version of the dye (Dye-OH). irjet.net

This hydrolyzed dye is incapable of forming a covalent bond with the cellulose fiber. irjet.net Although its chromophore remains intact (meaning it is still colored), it has no substantivity for the fiber and is washed off during the rinsing process, contributing to colored wastewater effluent. irjet.net Kinetic studies on similar reactive dyes have shown that the rate of hydrolysis, like fixation, is dependent on factors such as pH, temperature, and time. irjet.net The rate constant for hydrolysis typically increases with higher temperatures and higher pH levels. textileapex.com Studies using techniques like High-Performance Liquid Chromatography (HPLC) can be employed to separate and quantify the original reactive dye from its hydrolyzed byproduct, allowing for the determination of hydrolysis reaction kinetics. irjet.net

Strategies for Mitigating Hydrolysis in Application Systems

Minimizing the extent of hydrolysis is a key objective in optimizing the reactive dyeing process. Several strategies are employed in research and industrial settings to improve fixation efficiency and reduce dye wastage. researchgate.net

pH Control : Precise control over the amount of alkali is essential. Using the minimum amount of alkali required to achieve a satisfactory fixation rate (typically a pH of 10.5-11.5) can help limit the rate of hydrolysis. autumnchem.comresearchgate.net

Temperature Management : Since higher temperatures accelerate hydrolysis, dyeing processes are often designed with specific temperature profiles. For some reactive dyes, maintaining a moderate temperature (e.g., not exceeding 40-60°C) during the alkali fixation stage is recommended. autumnchem.comtextileapex.com

Timed Dosing of Alkali : A common strategy is to allow the dye to exhaust onto the fiber in a neutral solution containing an electrolyte first. The alkali is then added in a controlled manner to initiate the fixation reaction. This ensures that the dye is already in close proximity to the fiber when the reactive conditions are created, favoring fixation over hydrolysis. ijsrd.com

Use of Additives : Certain chemical agents, such as mild oxidizing agents known as resist salts, can be added to the print paste to help mitigate hydrolysis, particularly during the steaming stage of fabric printing. textiletoday.com.bd

Dye and Alkali Solution Preparation : To prevent premature hydrolysis, the dye and alkali solutions should be prepared separately and only mixed immediately before use. textileapex.com

Adsorption and Sorption Phenomena of this compound on Diverse Adsorbent Materials

The unfixed and hydrolyzed this compound that is washed out during the rinsing process represents a significant environmental concern, contributing to the color of textile wastewater. Adsorption is a widely studied and effective method for removing dyes from these effluents. This process involves binding the dye molecules to the surface of a solid adsorbent material.

Research has explored various materials for their potential to adsorb reactive dyes:

Activated Carbon : Activated carbon is a highly porous material with a large surface area, making it a very effective adsorbent for a wide range of organic pollutants, including dyes. mdpi.comnih.gov Studies on various reactive dyes have shown that activated carbon can achieve high removal efficiencies. srce.hr The adsorption capacity depends on factors like the initial dye concentration, contact time, pH, and the specific properties of the activated carbon used. mdpi.com The mechanism often involves a combination of electrostatic interactions and physical adsorption. scirp.org

Zeolites : Zeolites are microporous, crystalline aluminosilicates. Natural zeolites often have a limited capacity for adsorbing large anionic reactive dye molecules. researchgate.net However, their surfaces can be modified, for instance with surfactants, to enhance their affinity for these dyes. sciepub.com Studies have shown that modified zeolites can achieve adsorption capacities comparable to other well-known adsorbents, with the process often fitting the Langmuir isotherm model, which suggests monolayer adsorption onto a surface with a finite number of identical sites. scispace.comtandfonline.com

Chitosan (B1678972) : Chitosan is a biopolymer derived from chitin, found in the shells of crustaceans. thaiscience.info It is a promising low-cost adsorbent due to the presence of amino (-NH2) and hydroxyl (-OH) groups in its structure, which can act as binding sites for dye molecules. nih.gov In acidic solutions, the amino groups become protonated (-NH3+), facilitating the adsorption of anionic reactive dyes through electrostatic attraction. The effectiveness of chitosan can be influenced by pH, with optimal adsorption often occurring in the acidic range. aidic.itresearchgate.net Chitosan can be used in various forms, including flakes, beads, or as part of a composite material to improve its adsorption properties. thaiscience.info

Comparison of Adsorbent Performance for Reactive Dyes
AdsorbentTypical Adsorption MechanismReported Maximum Adsorption Capacity (q_m, mg/g)Optimal pH Range
Activated CarbonPhysisorption, Electrostatic Attraction59 - 132 (for various reactive dyes) scirp.orgresearchgate.netAcidic to Neutral (4.5 - 7.0) researchgate.net
Zeolite (Modified)Electrostatic Attraction, Ion Exchange6 - 154 (for various reactive dyes) scispace.comtandfonline.comNeutral (6.0 - 7.0) scispace.com
ChitosanElectrostatic Attraction, Ion Exchange91 - 697 (for various reactive dyes) nih.govresearchgate.netAcidic (2.0 - 5.0) aidic.itresearchgate.net

Application of Adsorption Isotherms and Kinetic Models for Dye Uptake

To quantify the adsorption capacity of adsorbents for reactive dyes and to understand the underlying mechanism, researchers employ adsorption isotherm and kinetic models. These mathematical models provide valuable insights into the efficiency of an adsorbent and the nature of the dye-uptake process.

Adsorption Isotherms

Adsorption isotherms describe the relationship between the amount of dye adsorbed onto the adsorbent and the concentration of the dye remaining in the solution at equilibrium. srce.hr The Langmuir and Freundlich models are two of the most commonly used isotherms to analyze this equilibrium data.

The Langmuir Isotherm: This model assumes that adsorption occurs at specific, homogeneous sites on the adsorbent surface, forming a monolayer. core.ac.uk It suggests that once a dye molecule occupies a site, no further adsorption can take place at that site. The model is often indicative of a chemisorption process. iwaponline.com

The Freundlich Isotherm: This model is an empirical equation that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. core.ac.uk It is not restricted to the formation of a monolayer and can be applied to multilayer adsorption.

While specific research data for this compound is limited, the following table presents typical isotherm constants for the adsorption of a comparable azo dye, C.I. Reactive Black 5, onto commercial activated carbon, illustrating how these models are applied.

Table 1: Example of Isotherm Constants for C.I. Reactive Black 5 Adsorption

Isotherm ModelParameterValueReference
LangmuirQm (mg/g)527 daneshyari.com
KL (L/mg)0.03
0.983
FreundlichKF ((mg/g)(L/mg)1/n)49.6
n3.1

Kinetic Models

Adsorption kinetics describe the rate of dye uptake and provide information about the controlling mechanism of the adsorption process. nih.gov The pseudo-first-order and pseudo-second-order models are widely used to analyze kinetic data.

Pseudo-First-Order Model: This model, proposed by Lagergren, suggests that the rate of adsorption is proportional to the number of unoccupied sites. nih.gov It is generally more applicable during the initial stages of adsorption.

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. phytopharmajournal.com A strong fit to this model often indicates that chemisorption is the dominant mechanism. mdpi.com In many studies involving reactive dyes, the pseudo-second-order model provides a better correlation with experimental data than the pseudo-first-order model. daneshyari.comscirp.org

The following table shows representative kinetic parameters for the adsorption of C.I. Reactive Black 5, demonstrating the application of these models.

Table 2: Example of Kinetic Model Parameters for C.I. Reactive Black 5 Adsorption

Kinetic ModelParameterValueReference
Pseudo-First-Orderk1 (min-1)0.019 daneshyari.com
0.956
Pseudo-Second-Orderk2 (g/mg·min)0.00018
0.999

Surface Chemical Characterization of Adsorbent-Dye Interactions

To visually and chemically confirm the interaction between a dye and an adsorbent, researchers utilize surface characterization techniques. Fourier-Transform Infrared Spectroscopy (FTIR) and Scanning Electron Microscopy (SEM) are powerful tools for this purpose.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR analysis is used to identify the functional groups present on the adsorbent surface and to observe how they are involved in the adsorption process. By comparing the FTIR spectra of the adsorbent before and after dye uptake, researchers can deduce the nature of the interaction. For a reactive dye like this compound, which typically contains sulfonate (-SO₃), azo (-N=N-), and hydroxyl (-OH) groups, the following changes in the FTIR spectrum of an adsorbent might be observed after adsorption:

Shifting of Peaks: The vibrational frequencies of functional groups on the adsorbent surface, such as -OH, -NH₂, or -COOH, may shift to different wavenumbers. This indicates that these groups are interacting with the dye molecules, likely through hydrogen bonding or electrostatic interactions.

Appearance of New Peaks: New absorption bands corresponding to the characteristic functional groups of the dye (e.g., sulfonate or azo groups) may appear in the spectrum of the dye-loaded adsorbent, confirming the presence of the dye on the surface. researchgate.net

Changes in Peak Intensity: The intensity of certain peaks may increase or decrease, suggesting the involvement of the corresponding functional groups in the binding process. researchgate.net

Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the adsorbent's surface morphology. By comparing SEM images taken before and after dye adsorption, physical changes to the surface can be observed. Typically, the surface of a porous adsorbent appears rough and heterogeneous before use. After adsorbing a dye like this compound, the surface morphology often changes significantly. The pores and cavities may appear filled or coated, and the surface may look smoother and more uniform. researchgate.net This visual evidence confirms that the dye molecules have been successfully captured and are distributed across the adsorbent's surface. researchgate.net

Environmental Degradation and Remediation Research of C.i. Reactive Brown 17

Advanced Oxidation Processes (AOPs) for the Degradation of C.I. Reactive Brown 17

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the in-situ generation of highly reactive hydroxyl radicals (•OH) to oxidize and mineralize recalcitrant organic pollutants. mdpi.com These processes have been extensively studied for the degradation of reactive dyes due to their high efficiency.

The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. The photo-Fenton process enhances this reaction through the use of UV light, which promotes the photoreduction of Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals.

While specific studies on this compound are limited, research on similar reactive dyes, such as C.I. Reactive Red 2, has demonstrated the effectiveness of Fenton-like reactions. In one study, the oxidative degradation of C.I. Reactive Red 2 was investigated using H₂O₂ and Fe²⁺ in an acidic medium. The optimal degradation of a 1.63 x 10⁻⁴ mol dm⁻³ dye solution was achieved at a dye:Fe²⁺:H₂O₂ molar ratio of 1:0.22:8.13, at a pH of approximately 2.7 and a temperature of 299 K. nih.gov The degradation was significantly inhibited by the addition of hydroxyl radical scavengers, confirming the primary role of •OH in the oxidation process. nih.gov

Comparative studies on C.I. Reactive Yellow 17 have shown that the photo-Fenton process is more efficient than the standard Fenton process for dye degradation. researchgate.net

Ozonation is another AOP that utilizes ozone (O₃), a powerful oxidant, to break down complex organic molecules. Ozone can react directly with pollutants or decompose in water to form hydroxyl radicals, particularly at higher pH values. mdpi.com

Research on the ozonation of C.I. Reactive Red 195 has shown that the decolorization process follows pseudo-first-order kinetics. researchgate.net Interestingly, this particular dye was more readily degraded in acidic conditions compared to alkaline conditions. The study also identified several degradation by-products, suggesting a reaction pathway involving the cleavage of the azo bond and the introduction of hydroxyl groups. researchgate.net Similarly, a study on C.I. Reactive Black 5 found that an aqueous solution could be rapidly decolorized at a pH of 8.0 with an ozone dose of 3.2 g/h. The primary degradation pathway was identified as the cleavage of the azo bond. mdpi.com

The efficiency of ozonation can be influenced by various factors, including pH, initial dye concentration, and the presence of other substances in the wastewater that can act as radical scavengers. researchgate.net

Electrochemical oxidation is an AOP where pollutants are destroyed by direct or indirect oxidation at the surface of an anode. The choice of anode material is critical to the efficiency of the process.

A study on a textile effluent containing C.I. Reactive Yellow 17 and C.I. Reactive Blue 4 investigated the use of a Titanium/Ruthenium dioxide (Ti/RuO₂) anode and a stainless steel cathode. researchgate.net The degradation process was significantly enhanced by increasing the concentration of supporting electrolytes like NaCl and Na₂SO₄ at an optimal current density of 7 A/dm² and a pH of 11. The presence of NaCl was found to be superior for both Chemical Oxygen Demand (COD) reduction and decolorization due to the in-situ generation of hypochlorite, a strong oxidizing agent. The Ti/RuO₂ electrode demonstrated high electrocatalytic activity, leading to the fragmentation of the complex dye molecules.

The general mechanism at a RuO₂-coated titanium anode involves the discharge of water to produce adsorbed hydroxyl radicals, which then attack the organic pollutants, leading to their eventual mineralization into carbon dioxide and water.

Table 1: Effect of Supporting Electrolytes on COD Reduction during Electrochemical Oxidation

Electrolyte Initial COD (mg/L) Final COD (mg/L) % COD Reduction
NaCl 2400 480 80%

Conditions: Current density = 7 A/dm², pH = 11, Electrolysis time = 6 hours.

Photocatalytic degradation utilizes a semiconductor catalyst, most commonly titanium dioxide (TiO₂), which, upon irradiation with UV light, generates electron-hole pairs. These lead to the formation of hydroxyl radicals and other reactive oxygen species that can degrade organic pollutants.

Studies on C.I. Reactive Yellow 17 have explored its photocatalytic degradation using TiO₂. The process is influenced by several parameters, including the initial dye concentration, the pH of the solution, and the addition of H₂O₂. jmaterenvironsci.com The adsorption of the dye onto the catalyst surface is a crucial first step, with equilibrium often reached within 30 minutes. jmaterenvironsci.com The degradation rate is typically enhanced by the addition of H₂O₂, which acts as an electron acceptor, preventing electron-hole recombination and generating more hydroxyl radicals. jmaterenvironsci.com In one such study, the optimal pH for the degradation of Reactive Yellow 17 was found to be around 3.0. researchgate.net

Another investigation into the photocatalytic degradation of Reactive Yellow 17 used TiO₂ coated on glass plates with cement as a binder, employing sunlight as the energy source. The degradation efficiency was found to be highest at around neutral pH values. The addition of hydrogen peroxide (H₂O₂) and potassium persulfate (K₂S₂O₈) increased the degradation rate, while sodium carbonate (Na₂CO₃) and sodium chloride (NaCl) hindered it. semanticscholar.org

Combining different AOPs can lead to synergistic effects, resulting in higher degradation efficiency than the sum of the individual processes. mdpi.com This is often due to the generation of a greater variety and concentration of reactive oxygen species, or the enhancement of one process by another.

Biological Degradation Methodologies for this compound

Biological degradation offers a more environmentally friendly and cost-effective alternative to chemical methods for treating dye-containing wastewater. researchgate.net This approach utilizes the metabolic capabilities of microorganisms, such as bacteria, fungi, and algae, to break down and decolorize dyes. researchgate.net

The biodegradation of azo dyes typically involves an initial anaerobic step where the azo bond (-N=N-), responsible for the dye's color, is cleaved by azoreductase enzymes. This results in the formation of colorless aromatic amines, which can then be further degraded under aerobic conditions.

While specific studies on the microbial degradation of this compound are scarce, research on other brown dyes and reactive dyes provides insight into the potential microorganisms and pathways. For example, a study on Brown 706 dye identified Pseudomonas aeruginosa as an efficient bacterial strain for its degradation. The optimal conditions for degradation were found to be a pH of 7, a temperature of 37°C, and the presence of glucose as a co-substrate, achieving 73.91% degradation. mdpi.com

Various bacterial genera, including Bacillus, Pseudomonas, and Aeromonas, have shown significant capabilities in decolorizing different reactive dyes. researchgate.net Fungi are also effective, as they secrete extracellular enzymes that can degrade a wide range of complex organic compounds. ijcmas.com Another approach is biosorption, where non-living microbial biomass can be used to adsorb dyes from effluents, a process that is often effective even under conditions that are toxic to living cells. ijcmas.com

Table 2: List of Compounds Mentioned

Compound Name Abbreviation / Other Name
This compound -
C.I. Reactive Yellow 17 RY17
C.I. Reactive Blue 4 -
C.I. Reactive Red 2 -
C.I. Reactive Red 195 RR195
C.I. Reactive Black 5 RB5
Brown 706 -
Titanium dioxide TiO₂
Hydrogen peroxide H₂O₂
Ozone O₃
Sodium chloride NaCl
Sodium sulfate Na₂SO₄
Potassium persulfate K₂S₂O₈
Sodium carbonate Na₂CO₃

Microbial Decolorization and Degradation Studies (e.g., Using Pseudomonas, Enterobacter, Streptomyces Species)

Research into the microbial degradation of this compound is part of a broader effort to find environmentally sound methods for treating textile effluents. While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, significant research on analogous reactive azo dyes provides a strong basis for understanding its potential biodegradation by various microbial genera. Bacteria, in particular, are capable of breaking down complex dye structures through their metabolic activities.

Pseudomonas Species: This genus is widely recognized for its metabolic versatility and ability to decolorize a range of azo dyes. Studies on similar brown azo dyes have demonstrated the efficacy of Pseudomonas. For instance, Pseudomonas aeruginosa has shown a significant ability to decolorize and degrade Brown 703 and Brown 706 dyes. researchgate.netmdpi.com The decolorization process is often initiated by the enzymatic reduction of the azo bond (-N=N-), which is the chromophoric group responsible for the dye's color. mdpi.com One study isolated Pseudomonas spp. that achieved 98% decolorization of Reactive Orange at a concentration of 50 mg/L within five hours under static anoxic conditions. sciepub.com This capability suggests that Pseudomonas species are strong candidates for the bioremediation of effluents containing this compound.

Streptomyces Species: Actinomycetes, particularly from the genus Streptomyces, are also effective in dye decolorization. nih.gov They produce extracellular enzymes that can degrade a wide variety of complex organic compounds, including dyes. imrpress.com Research has shown that Streptomyces can decolorize industrial effluents containing different types of reactive dyes, sometimes through adsorption to the mycelial cells and other times through enzymatic degradation. nih.govmsk.or.kr The ability of Streptomyces coelicoflavus to aggregate with dye molecules, leading to rapid decolorization, highlights a potential physical and biological removal mechanism. msk.or.kr

Enterobacter Species: While less commonly cited in the context of brown reactive dyes compared to Pseudomonas, the genus Enterobacter also possesses dye-decolorizing capabilities. Research on other azo dyes has confirmed their potential in bioremediation, often as part of a bacterial consortium that can achieve more complete degradation than a single species.

The general mechanism for bacterial degradation begins with the cleavage of the azo bond, leading to the formation of intermediate aromatic amines, which are often colorless but can still be environmental pollutants. Subsequent degradation of these amines, typically under aerobic conditions, is crucial for complete mineralization.

Table 1: Examples of Reactive Dye Decolorization by Various Bacterial Species

Bacterial Species Dye Studied Initial Concentration (mg/L) Decolorization Efficiency (%) Incubation Time Reference
Pseudomonas aeruginosa Brown 703 20 71.36 72 hours mdpi.com
Pseudomonas spp. Reactive Orange 50 98 5 hours sciepub.com
Streptomyces coelicoflavus Commercial Silk Dyes 300 High 3 days msk.or.kr
Klebsiella pneumoniae Blue FNR 100 70-80 72 hours banglajol.info

Enzymatic Degradation Pathways (e.g., Laccase, Azo Reductase, Peroxidase Activity)

The microbial degradation of azo dyes like this compound is mediated by specific enzymes that catalyze the breakdown of the dye molecule. The primary enzymes involved are oxidoreductases, including azo reductases, laccases, and peroxidases. nih.gov

Azo Reductase: This is a key enzyme in the initial step of azo dye biodegradation. Azo reductases catalyze the reductive cleavage of the azo bond (-N=N-), which is responsible for the dye's color. nih.govijcmas.com This reaction typically occurs under anaerobic or anoxic conditions and requires an electron donor like NADH or NADPH. nih.gov The breaking of the azo bond results in the formation of colorless aromatic amines. nih.gov The activity of azo reductase is widespread in various bacteria, including Pseudomonas and Staphylococcus aureus. mdpi.comnih.gov

Laccase: Laccases are multi-copper-containing oxidases that can oxidize a broad range of phenolic and non-phenolic aromatic compounds, including dyes. nih.govscispace.com Unlike azo reductases, laccases are oxidative enzymes and function under aerobic conditions. They use molecular oxygen as an electron acceptor, reducing it to water. frontiersin.org Laccases can decolorize dyes directly, although their efficiency can be significantly enhanced by the presence of small molecules called redox mediators. csic.es Fungi are a prominent source of laccases used for dye degradation. frontiersin.org

Peroxidase: This class of enzymes, which includes lignin (B12514952) peroxidase and manganese peroxidase, also plays a role in the oxidative degradation of dyes. nih.gov Peroxidases catalyze the oxidation of a wide variety of organic compounds in the presence of hydrogen peroxide (H₂O₂). The enzyme system of basidiomycetes fungi, which includes peroxidases, is known to be non-specific and can degrade a broad spectrum of dye structures. ijcmas.com

The degradation pathway for an azo dye like this compound would likely involve an initial anaerobic step where azo reductases cleave the azo linkages, followed by an aerobic step where laccases, peroxidases, and other bacterial enzymes mineralize the resulting aromatic amines into simpler, non-toxic compounds like CO₂ and H₂O. ijcmas.com

Development of Anaerobic and Aerobic Bioremediation Strategies

Effective bioremediation of reactive azo dyes often requires a sequential or combined anaerobic and aerobic approach to achieve complete mineralization. ijcmas.comclu-in.org This is because the conditions optimal for breaking the primary chromophore are different from those needed to degrade the resulting intermediates.

Anaerobic Bioremediation: The initial and most critical step in decolorizing azo dyes is the reductive cleavage of the azo bond. This process is highly effective under anaerobic conditions, where bacteria utilize the dye as an electron acceptor in the absence of oxygen. mdpi.comresearchgate.net Azo reductase enzymes, which are primarily responsible for this step, function optimally in an anoxic environment. ijcmas.com While anaerobic treatment is very efficient at color removal, it results in the accumulation of aromatic amines, which can be toxic and require further treatment. researchgate.net

Aerobic Bioremediation: The aromatic amines produced during the anaerobic phase are generally resistant to further degradation without oxygen. Aerobic bioremediation is employed as a subsequent step to break down these intermediates. clu-in.org Microorganisms under aerobic conditions use oxygenases to cleave the aromatic ring, ultimately mineralizing the compounds into carbon dioxide, water, and inorganic ions. ijcmas.com However, most azo dyes themselves are recalcitrant to aerobic degradation, making an initial anaerobic phase necessary. ijcmas.com

Optimization of Bioremediation Process Parameters (e.g., pH, Temperature, Carbon and Nitrogen Sources)

The efficiency of microbial decolorization and degradation of this compound is highly dependent on various physicochemical parameters. Optimizing these factors is crucial for developing practical bioremediation strategies. researchgate.net

pH: The pH of the medium affects the enzymatic activity of microorganisms and the transport of dye molecules across the cell membrane. nih.gov Most bacteria exhibit optimal dye-decolorizing activity at a neutral or slightly alkaline pH, typically between 6.0 and 8.0. msk.or.krbanglajol.info For example, a study on Pseudomonas spp. found the optimum pH for decolorization of Reactive Orange to be 8.0. sciepub.com

Temperature: Temperature influences microbial growth and the rate of enzyme-catalyzed reactions. The majority of bacteria used for dye degradation are mesophilic, with optimal temperatures ranging from 30°C to 37°C. omicsonline.org Pseudomonas aeruginosa showed the highest degradation of Brown 703 at 38°C, while Streptomyces albidoflavus demonstrated maximum decolorization of other azo dyes at 35°C. mdpi.comnih.gov Temperatures above or below this range can lead to a significant decrease in efficiency due to reduced enzyme activity or cell viability. sciepub.comomicsonline.org

Carbon and Nitrogen Sources: The presence of suitable carbon and nitrogen sources as co-substrates is often essential for effective dye degradation. Many microorganisms cannot use the dye as a sole source of carbon and energy. Supplementing the medium with an easily metabolizable carbon source, such as glucose or sucrose, can enhance decolorization rates. banglajol.info Similarly, an organic nitrogen source like yeast extract has been shown to significantly induce decolorization efficiency compared to inorganic sources. banglajol.infoomicsonline.org

Table 2: Optimal Process Parameters for Decolorization of Reactive Dyes by Different Microorganisms

Microorganism Dye Optimal pH Optimal Temperature (°C) Optimal Carbon Source Optimal Nitrogen Source Reference
Pseudomonas aeruginosa Brown 703 7.0 38 Glucose - mdpi.com
Pseudomonas spp. Reactive Orange 8.0 37 - - sciepub.com
Streptomyces albidoflavus RO 122, DB 15 6.0 35 Sucrose Beef Extract nih.gov
Klebsiella pneumoniae Blue FNR 6.0 - 8.0 37 Starch Yeast Extract banglajol.info
Mixed Bacterial Culture Reactive Black 7.0 32 - Yeast Extract omicsonline.org

Membrane Filtration and Other Physicochemical Separation Techniques for this compound Removal

Alongside biological methods, physicochemical techniques, particularly membrane filtration, offer a highly effective means of removing reactive dyes from wastewater. These pressure-driven processes separate contaminants based on size and charge. nih.gov

Nanofiltration (NF): Nanofiltration is considered one of the most suitable membrane technologies for treating textile effluents. NF membranes have pore sizes that allow them to retain multivalent salts and organic molecules with molecular weights typically between 200 and 1000 g/mol , which includes most reactive dyes. researchgate.net Studies have demonstrated that NF membranes can achieve very high dye retention, often exceeding 99%. researchgate.net The separation mechanism involves both size exclusion and electrostatic repulsion, as many NF membranes carry a negative surface charge that repels anionic reactive dyes. ivypanda.com

Ultrafiltration (UF): Ultrafiltration can also be used for dye removal, though its effectiveness is highly dependent on the membrane's molecular weight cut-off (MWCO). For reactive dyes, UF membranes with a low MWCO (not higher than 10 kDa) are generally required to achieve satisfactory separation. icm.edu.pl Polyethersulfone (PES) membranes have shown high separation efficiency for reactive dyes, ranging from 80% to 97%. icm.edu.pl

Other Physicochemical Techniques: Other methods for dye removal include:

Adsorption: Using materials like activated carbon or microbial biomass to bind dye molecules. ijcmas.com

Coagulation/Flocculation: Adding chemicals to aggregate dye particles for easier removal. mdpi.com

Advanced Oxidation Processes (AOPs): Using powerful oxidizing agents like ozone or hydroxyl radicals to destroy dye molecules.

The choice of method depends on factors such as the concentration of the dye, the required quality of the treated water, and economic considerations. Membrane filtration is particularly advantageous as it can decolorize and remove other effluent components in a single step. ivypanda.com

Table 3: Performance of Membrane Filtration in Removing Reactive Dyes

Membrane Type Dye Rejection Efficiency (%) Operating Pressure Reference
Nanofiltration (NFT-50) Synthetic Reactive Dyes 99.4 - 99.9 2–15 bar researchgate.net
Ultrafiltration (PES) Reactive Orange 16, Black 5 80 - 97 0.05–0.2 MPa icm.edu.pl
Ultrafiltration (Cellulose) Reactive Orange 16, Black 5 45 - 89 0.05–0.2 MPa icm.edu.pl

Spectroscopic and Chromatographic Monitoring of this compound Degradation Byproducts

To assess the effectiveness of a remediation process and understand the degradation pathway, it is essential to monitor the disappearance of the parent dye and the formation and subsequent removal of its byproducts. Spectroscopic and chromatographic techniques are indispensable for this analysis.

Spectroscopic Monitoring:

UV-Visible (UV-Vis) Spectrophotometry: This is the primary method for quantifying the decolorization of the dye effluent. The degradation process is monitored by measuring the decrease in absorbance at the dye's maximum wavelength (λmax). researchgate.net The disappearance of the peak in the visible region signifies the cleavage of the chromophoric azo bond. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify changes in the functional groups of the dye molecule during degradation. The disappearance of peaks corresponding to the azo bond and the appearance of new peaks can confirm the breakdown of the parent compound and the formation of intermediates. mdpi.com

Chromatographic Monitoring:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the parent dye and its degradation byproducts from a complex mixture. By comparing the chromatograms of untreated and treated samples, researchers can track the disappearance of the dye peak and the emergence of new peaks corresponding to intermediate compounds. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC, often coupled with high-resolution mass spectrometry (HRMS), is a newer method that is highly effective for separating and identifying polar compounds like reactive dyes and their hydrolysis products without the need for ion-pairing agents. researchgate.net

Mass Spectrometry (MS): When coupled with chromatography (e.g., LC-MS), mass spectrometry is used to identify the molecular weight and structure of the degradation byproducts. This is crucial for elucidating the complete degradation pathway and ensuring that no toxic or persistent intermediates are formed. researchgate.netmdpi.com

For this compound, these analytical methods would be used to confirm the cleavage of the azo bond, identify the resulting aromatic amines, and monitor their further degradation to ensure complete mineralization of the dye.

Analytical Method Development and Validation for C.i. Reactive Brown 17 in Research Applications

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of reactive dyes. irjet.net It excels at separating complex mixtures into their individual components, allowing for both qualitative and quantitative analysis. irjet.net For reactive dyes like C.I. Reactive Brown 17, which may exist in commercial formulations alongside by-products and isomers, HPLC provides the necessary resolution to ensure accurate assessment. nih.govresearchgate.netx-mol.net

The coupling of HPLC with a Diode Array Detector (DAD) is a powerful method for the quantitative analysis of this compound solutions. The DAD detector acquires the entire UV-Vis spectrum for each point in the chromatogram, offering high specificity. hitachi-hightech.com This allows for the selection of the wavelength of maximum absorbance (λmax) for the dye's chromophore, maximizing sensitivity and minimizing interference from other components. hitachi-hightech.com

Quantitative analysis is typically performed by creating a calibration curve. Standard solutions of this compound with known concentrations are prepared and injected into the HPLC system. The peak area corresponding to the dye is measured at its λmax and plotted against concentration. This linear relationship, governed by the Beer-Lambert law, allows for the accurate determination of the dye concentration in unknown samples. hitachi-hightech.com The method's limit of detection (LOD) and limit of quantification (LOQ) can be established to define its sensitivity. mdpi.com

Table 1: Illustrative HPLC-DAD Operating Conditions for this compound Analysis

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 mm I.D. × 150 mm, 3 µm)
Mobile Phase A 10 mmol/L Ammonium Acetate (B1210297) in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL

| Detection | DAD, Monitoring at λmax (e.g., 490-510 nm) |

Note: This is an exemplary table; actual conditions may vary based on the specific instrument and dye purity.

For unequivocal identification and structural characterization, HPLC is coupled with Mass Spectrometry (MS). nih.gov This combination, particularly High-Resolution Mass Spectrometry (HRMS) like Time-of-Flight (TOF) or Orbitrap, provides precise mass measurements of the dye molecule and its fragments. researchgate.netmdpi.com HPLC-MS can separate this compound from synthetic by-products and hydrolyzed forms, providing individual mass spectra for each component from a single injection. nih.gov

This technique is invaluable for:

Confirming Molecular Weight: HRMS provides a highly accurate mass of the parent ion, which can be used to confirm the elemental composition of this compound.

Identifying Impurities: The method can detect and identify isomers or related impurities present in the commercial dye product. researchgate.netx-mol.net

Structural Elucidation: Through tandem MS (MS/MS), the parent ion is fragmented, and the resulting fragmentation pattern provides detailed information about the dye's structure, including its chromophore and reactive groups. nih.govnih.gov

Analyzing Hydrolysis Products: Reactive dyes can undergo hydrolysis, where the reactive group is replaced by a hydroxyl group. irjet.nettextilelearner.net HPLC-MS can separate the active dye from its hydrolyzed, inactive form and confirm the structural change through the mass difference. researchgate.net

Spectrophotometric and Colorimetric Assessment Techniques

Spectrophotometric and colorimetric methods are essential for evaluating the primary function of a dye: providing color. These techniques offer objective, numerical data on color strength and shade, which is critical for quality control in textile applications. uoradea.ro

The Commission Internationale de l'Eclairage (CIE) Lab* (CIELAB) is a three-dimensional color space that describes color numerically. konicaminolta.ustextilernd.com It is widely used in the textile industry to specify and communicate color. colourphil.co.uk The coordinates are:

L *: Represents lightness, from 0 (black) to 100 (white). xrite.com

a : Represents the red-green axis (+a is red, -a* is green). xrite.com

b : Represents the yellow-blue axis (+b is yellow, -b* is blue). xrite.com

By measuring the Lab* values of a standard dyed fabric and a sample dyed with this compound, the color difference (ΔE*) can be calculated. konicaminolta.us This single value quantifies the total visual color difference between the two samples.

The Colour Measurement Committee (CMC) formula is a modification of the CIELAB system that provides color difference values (ΔEcmc) that correlate better with how the human eye perceives color differences. aatcc.org It defines an ellipsoid tolerance volume around the standard color, with dimensions for lightness (l) and chroma (c) that vary depending on the color's position in the color space. xrite.comaatcc.org A common industrial setting is CMC(2:1), which allows for twice as much variation in lightness as in chroma. aatcc.org These systems are used to objectively determine if the color strength and hue of a dyeing with this compound meet a specified standard. nih.gov

Table 2: Example of Colorimetric Data for this compound Dyed Fabric

Sample L* a* b* ΔE*cmc (2:1) vs. Standard
Standard 35.50 +25.10 +20.80 0.00
Batch 1 35.65 +25.00 +20.95 0.45 (Pass)

| Batch 2 | 34.90 | +26.20 | +20.50 | 1.35 (Fail) |

Note: Pass/Fail threshold is typically set at ΔE ≤ 1.0.*

UV-Visible (UV-Vis) spectroscopy is a straightforward and rapid method for determining the concentration of this compound in aqueous solutions. The technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

To perform a measurement, the absorbance spectrum of the dye solution is recorded, and the absorbance value at the wavelength of maximum absorption (λmax) is used for quantification. researchgate.netresearchgate.net A calibration curve is first generated by measuring the absorbance of several solutions of known concentrations. This allows for the determination of the concentration of unknown samples, making it an effective tool for monitoring the dye concentration in a dyebath during the dyeing process to study exhaustion rates. researchgate.net

Advanced Extraction and Isolation Techniques from Complex Matrices

Isolating this compound from a complex matrix, such as a dyed textile fiber, is necessary for identification or characterization, particularly in forensic or quality dispute applications. mdpi.comnih.gov Due to the covalent bond formed between reactive dyes and cellulose (B213188), extraction can be challenging. ijesir.orgtextilementor.com

Advanced methods are required to either break this bond or digest the matrix itself:

Destructive/Reductive Stripping: This chemical method uses reducing agents (e.g., sodium hydrosulfite) under alkaline conditions to chemically alter the dye's chromophore, leading to decolorization and removal from the fabric. ijesir.org While effective for removing color, this method modifies the original dye structure.

Solvent Extraction: For unfixed dye that is only physically adsorbed onto the fiber, extraction with appropriate solvents like dimethylformamide or a water/pyridine mixture can be effective. This is less effective for covalently bonded dye.

Enzymatic Digestion: A more targeted approach involves using enzymes, such as cellulase (B1617823), to break down the cellulose matrix of a cotton fabric. mdpi.com This releases the dye molecule, still attached to a small sugar residue, into the solution. This dye-saccharide conjugate can then be analyzed, for example by HPLC-MS, to identify the original dye. mdpi.com

Acid/Base Hydrolysis: Strong acidic or alkaline conditions at elevated temperatures can be used to hydrolyze the cellulose fiber and/or the covalent dye-fiber bond, releasing the dye or a modified form of it into the solution for subsequent analysis.

The choice of method depends on whether the goal is simply to remove the color or to isolate the intact dye molecule for identification.

Alkali-Induced Hydrolysis for Reactive Dye Extraction from Cellulosic Substrates

The extraction of reactive dyes, such as this compound, from cellulosic fibers like cotton is a critical step for their analysis. Due to the covalent bond formed between the dye and the fiber, simple solvent extraction is ineffective. Alkali-induced hydrolysis is a widely employed chemical treatment method to cleave this stable ether bond. nih.gov

The process involves treating the dyed fiber with an alkaline solution, which catalyzes the hydrolysis of the dye-fiber bond. researchgate.net Under alkaline conditions, the hydroxyl ions (OH⁻) in the solution act as a nucleophile, attacking the carbon atom of the dye's reactive group that is bonded to the cellulose. This results in the breaking of the dye-fiber linkage and the formation of a hydrolyzed form of the dye, which is then soluble in the extraction medium and can be quantified. textilelearner.nettextileapex.com The reaction with water, known as hydrolysis, competes with the desired reaction between the dye and the cellulose fiber during the dyeing process itself. irjet.net

Several factors influence the efficiency of the hydrolysis and extraction process, including the type and concentration of the alkali, temperature, and reaction time. textileapex.com Sodium hydroxide (B78521) (NaOH) is a commonly used strong alkali for this purpose. nih.govgoogle.com The selection of optimal conditions is essential to ensure complete cleavage of the dye-fiber bond without causing significant degradation of the dye chromophore, which would lead to inaccurate analytical results.

Table 1: Typical Conditions for Alkali-Induced Hydrolysis of Reactive Dyes from Cotton

ParameterConditionRationale
Alkali Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)Provides the necessary alkaline environment to catalyze the hydrolysis of the covalent dye-fiber bond. nih.govirjet.net
Concentration e.g., 1.5% NaOHHigher concentrations can accelerate hydrolysis but may also increase the risk of dye degradation. nih.govtextileapex.com
Temperature Elevated (e.g., 60-100°C)Increases the reaction rate of hydrolysis, shortening the required extraction time. textileapex.com
Time 30 - 120 minutesSufficient time must be allowed for the alkali to penetrate the fiber and cleave the bonds completely. irjet.net
Liquor Ratio e.g., 1:50A higher liquor ratio can enhance extraction efficiency but also increases solvent usage. textileapex.com

Note: The optimal conditions can vary depending on the specific reactive group of the dye and the nature of the cellulosic substrate.

Enzymatic Digestion Methodologies for Dye-Fiber Complex Analysis

An alternative and less harsh method for analyzing the dye-fiber complex is enzymatic digestion. nih.gov This technique utilizes cellulase enzymes to selectively break down the cellulose polymer into smaller, soluble units like glucose or cellobiose, without cleaving the covalent bond between the dye molecule and its attached glucose unit(s). nih.govresearchgate.net This methodology is particularly valuable for research applications focused on studying the nature of the dye-fiber linkage itself.

The process involves incubating the dyed cellulosic substrate in a buffered solution containing cellulase. The enzyme hydrolyzes the β-1,4-glycosidic bonds of the cellulose chains, effectively "dissolving" the fiber matrix and releasing the dye-glucose conjugate into the solution. ekb.eg The resulting colored solution contains dye molecules still attached to one or more glucose units, which can then be analyzed using chromatographic and spectroscopic techniques. nih.govresearchgate.net The extent of cellulase attack can depend on factors like the molecular size of the dye and the specific dye-fiber interactions. researchgate.net

This approach offers the advantage of preserving the immediate chemical environment of the dye-fiber bond, providing insights that are lost during alkali-induced hydrolysis. However, enzymatic digestion is typically a slower process compared to alkaline hydrolysis. nih.gov

Table 2: General Protocol for Enzymatic Digestion of Dyed Cellulosic Fibers

StepParameterDescription
1. Pre-treatment Washing and DryingThe dyed fabric sample is thoroughly washed to remove any unfixed dye and then dried.
2. Enzyme Solution Cellulase in BufferA solution of cellulase enzyme is prepared in a suitable buffer (e.g., acetate or citrate) to maintain optimal pH. ekb.eg
3. Incubation Temperature: 50-65°C; Time: 60 min - 24 hrsThe fabric sample is incubated in the enzyme solution with agitation to facilitate enzymatic action. nih.govekb.eg
4. Enzyme Deactivation Heat Treatment (e.g., 90°C for 15 min)The reaction is stopped by heating the solution to deactivate the cellulase enzyme. ekb.eg
5. Separation Centrifugation/FiltrationAny remaining undigested fiber fragments are removed to yield a clear, colored solution of the dye-glucose conjugate.
6. Analysis Chromatography (e.g., TLC, HPLC)The resulting solution is analyzed to separate and identify the dye-saccharide products. researchgate.net

Research on Method Validation Parameters (e.g., Sensitivity, Linearity, Reproducibility, Detection Limits)

The validation of an analytical method is essential to ensure that the obtained results are reliable, accurate, and fit for purpose. sadcas.org For the quantitative analysis of this compound, key validation parameters must be established for the chosen analytical technique, which is often High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS). mdpi.comnajah.edu These parameters define the performance characteristics and limitations of the method. sadcas.org

Sensitivity: This refers to the method's ability to discriminate between small differences in analyte concentration. It is often reflected by the slope of the calibration curve.

Linearity: This establishes the concentration range over which the instrument's response is directly proportional to the analyte concentration. A linear relationship is crucial for accurate quantification. acs.org

Reproducibility: This assesses the precision of the method by measuring the agreement between results obtained from replicate measurements of the same sample under varied conditions (e.g., different analysts, different days). It is typically expressed as the relative standard deviation (%RSD). acs.org

Detection Limits: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. mdpi.com

While specific validation data for this compound is not extensively published, research on other reactive dyes provides representative examples of the performance characteristics achieved with modern analytical methods.

Table 3: Illustrative Method Validation Parameters for Reactive Dyes Using Chromatographic Techniques

ParameterC.I. Reactive Orange 72 (UPLC-MS/MS) mdpi.comC.I. Reactive Blue 19 (HPLC) najah.eduC.I. Reactive Red 198 (HPLC) najah.edu
Analytical Method UPLC-MS/MSHPLC-DADHPLC-DAD
Linearity Range Not Specified0.1 - 1.2 ppm0.1 - 1.2 ppm
Limit of Detection (LOD) 3 - 83 pg (on column)Not SpecifiedNot Specified
Limit of Quantification (LOQ) 1.00 - 4.30 ppbNot SpecifiedNot Specified
Reproducibility (%RSD) < 15% (within-lab) acs.orgNot SpecifiedNot Specified
Retention Time 13.24 - 15.87 min (multiple derivatives)5.4 min7.8 min

Note: This table presents example data from cited research on different reactive dyes to illustrate typical validation parameters. The values for this compound would need to be determined experimentally.

Future Research Directions and Emerging Technologies in C.i. Reactive Brown 17 Studies

Design and Synthesis of Novel Bifunctional Reactive Groups for Enhanced Dye Performance

A significant area of future research lies in the design of novel bifunctional reactive groups to improve the performance of dyes such as C.I. Reactive Brown 17. The incorporation of two reactive moieties into a single dye molecule is a proven strategy for increasing fixation efficiency on textile substrates. mjbas.com This approach aims to enhance the probability of the dye molecule forming a covalent bond with the fiber, thereby improving key performance indicators.

Bifunctional reactive dyes can be categorized into two main types:

Homo-bifunctional dyes , which contain two identical reactive groups. researchgate.net

Hetero-bifunctional dyes , which feature two different reactive groups. researchgate.net

The development of hetero-bifunctional systems is particularly promising. By carefully selecting two different reactive groups, researchers can create dyes with superior properties compared to their monofunctional or homo-bifunctional counterparts. researchgate.net For instance, combining a monochlorotriazine group with a vinylsulfone group can yield a dye with high reactivity and strong, stable bonds to cellulosic fibers. Research in this area would involve synthesizing new derivatives of this compound that incorporate these advanced reactive systems. The goal is to achieve higher fixation rates, which would lead to reduced dye hydrolysis in the dyebath, less effluent coloration, and a more economical and environmentally friendly dyeing process. mjbas.com

Reactive Group Combination Potential Advantage for this compound Research Focus
Monochlorotriazine + VinylsulfoneHigh fixation under various temperature conditions, improved stability.Synthesis of hetero-bifunctional analogues.
DichlorotriazineIncreased probability of reaction with the fiber. mjbas.comresearchgate.netOptimizing reaction conditions to control hydrolysis.
Monofluoro-s-triazine + VinylsulfoneHigh reactivity and fixation efficiency. mjbas.comExploring novel synthetic pathways.

Research on Integration of this compound into Digital Printing Technologies (e.g., Inkjet Ink Formulations)

The shift towards digital textile printing, particularly inkjet technology, presents a significant opportunity for the application of this compound. sidleychem.com Research in this domain is focused on developing stable and reliable inkjet ink formulations that deliver high-quality prints with excellent color vibrancy and fastness. sunchemical.com

A stable reactive dye ink formulation is crucial for preventing nozzle clogging and ensuring smooth printer operation. researchgate.net This requires careful selection of co-solvents, humectants, surfactants, and buffers. google.com Future research will likely explore the optimization of these components specifically for this compound to ensure its suitability for high-speed industrial printers. sunchemical.com

Key parameters for an effective this compound inkjet ink formulation include:

Viscosity: Must be within a narrow range to ensure proper jetting from the printhead. google.com

Surface Tension: Needs to be controlled for precise droplet formation and absorption into the fabric. google.com

pH: Should be maintained within a specific range to ensure dye stability and prevent damage to the printhead. researchgate.net

Storage Stability: The ink must remain stable over time without the dye precipitating out of the solution. googleapis.com

Optimization of pre-treatment processes for fabrics is another critical research area to ensure maximum color yield and print definition when using this compound in digital printing. sidleychem.com

Ink Component Function Research Goal for this compound Ink
Ethylene Glycol / GlycerolHumectant, prevents drying in nozzles. researchgate.netgoogle.comDetermine optimal concentration for stability and performance.
Non-ionic SurfactantControls surface tension, aids in substrate wetting. google.comIdentify the most effective surfactant for print quality.
Buffer SolutionMaintains stable pH. researchgate.netgoogle.comEstablish the ideal pH for long-term ink stability.
BiocidePrevents microbial growth. google.comSelect a compatible biocide that does not affect dye performance.

Exploration of Advanced Materials for Enhanced Adsorption and Catalytic Degradation

Addressing the environmental impact of dye effluent is a critical aspect of sustainable textile production. Future research will focus on the development of advanced materials for the efficient removal of this compound from wastewater through adsorption and catalytic degradation.

Adsorption: This process involves the attachment of dye molecules to the surface of a solid material. researchgate.net Research is geared towards creating low-cost, high-efficiency adsorbents with large surface areas and specific functional groups that have a high affinity for reactive dyes. researchgate.net Potential materials for investigation include:

Biochar-polymer hybrids

Metal-organic frameworks (MOFs)

Clay-based composites researchgate.net

Catalytic Degradation: This method uses catalysts to break down the complex dye molecule into simpler, non-toxic compounds. Advanced oxidation processes (AOPs), such as electrochemical oxidation, are a key focus. researchgate.net Research aims to develop highly efficient and durable electrode materials that can effectively degrade this compound without producing harmful byproducts. researchgate.net

Application of Computational Chemistry and In Silico Modeling for Dye-Substrate Interactions and Degradation Pathway Prediction

Computational chemistry and in silico modeling are powerful tools for accelerating research and development while reducing experimental costs. In the context of this compound, these techniques can provide deep insights into its behavior at a molecular level.

Dye-Substrate Interactions: Molecular modeling can be used to simulate the interaction between the this compound molecule and cellulose (B213188) fibers. This can help researchers understand the bonding mechanism, predict the substantivity of new dye structures, and design molecules with improved fixation properties.

Degradation Pathway Prediction: In silico models can predict the likely degradation products of this compound under various treatment conditions. researchgate.net This is invaluable for assessing the environmental impact of the dye and for developing more effective wastewater treatment strategies. By anticipating potential degradation pathways, researchers can design processes that ensure the complete mineralization of the dye into harmless substances. researchgate.net

Life Cycle Assessment (LCA) Studies of this compound Production and Application Cycles

Such a study would involve:

Inventory Analysis: Quantifying the inputs (raw materials, energy) and outputs (emissions, waste) at each stage, including chemical synthesis, dyeing processes, and wastewater treatment.

Impact Assessment: Evaluating the potential environmental impacts related to factors such as human toxicity, ecotoxicity, and climate change. dtu.dklifecycleinitiative.org

Interpretation: Identifying the major "hotspots" in the life cycle and suggesting strategies for improvement.

The results of an LCA can guide the development of greener synthesis routes, more efficient and less water-intensive dyeing methods, and more effective end-of-pipe treatments, ultimately contributing to a more sustainable textile industry. researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.